Diisopentyl phthalate
Description
Historical Context and Research Evolution
Phthalates entered industrial prominence in the 1920s as replacements for volatile camphor in cellulose nitrate plastics. This compound (CAS 605-50-5), characterized by its branched isopentyl ester groups, gained traction for its thermal stability and compatibility with polyvinyl chloride (PVC). Early safety assessments focused on acute toxicity, but by the 2010s, longitudinal studies revealed its bioaccumulative potential and endocrine-disrupting effects. The detection of DiPP metabolites in 27% of German breast milk samples (median: 2.0 ng/g) underscored its environmental pervasiveness, while Brazilian biomonitoring identified urinary metabolites in pregnant women, triggering targeted toxicological investigations.
Significance in Environmental Toxicology
As a low-volatility liquid (vapor pressure: 0.025 Pa at 25°C), DiPP partitions into aquatic and terrestrial ecosystems through industrial discharge and plastic degradation. Its log KOW of 5.6 facilitates bioaccumulation, with zebrafish embryos showing 48-hour LC50 values of 250 μg/L. The compound’s resistance to hydrolysis (t1/2 >1 year at pH 7) and moderate aerobic biodegradation (t1/2: 7–40 days) contribute to environmental persistence. Field studies estimate DiPP concentrations up to 1.2 μg/L in wastewater effluents, with 93% removal efficiency in conventional treatment plants.
Current Research Paradigms
Contemporary studies employ multi-omics approaches to elucidate DiPP’s mechanisms of action:
- Neurodevelopmental disruption : Zebrafish larvae exposed to 100 μg/L DiPP exhibited 40% reduced acetylcholinesterase activity and 2.3-fold increased glutathione S-transferase levels, impairing neuromuscular coordination.
- Reproductive toxicity : Rat models demonstrated dose-dependent decreases in anogenital distance (22% at 100 mg/kg/day) and pituitary ESR1 expression (35% reduction).
- Cellular apoptosis : Vero kidney cells showed 24% necrosis and 18% apoptosis after 72-hour exposure to 1,000 μM DiPP, independent of oxidative stress pathways.
Regulatory Framework and Classification
Global regulatory status as of 2025:
The European Chemicals Agency (ECHA) mandates authorization for DiPP use exceeding 0.1% w/w in products, with full phase-out scheduled for 2027.
Properties
IUPAC Name |
bis(3-methylbutyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBFCARANRIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209236 | |
| Record name | Isoamyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-50-5 | |
| Record name | Diisopentyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopentyl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17070 | |
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| Record name | Isoamyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopentyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOAMYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPN6M4ZUIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Acid Catalysts
Sulfuric acid () has been the conventional catalyst for DIPP synthesis due to its high activity and low cost. However, it poses challenges such as equipment corrosion, difficulty in separation, and generation of acidic waste. Under reflux conditions (140–160°C), sulfuric acid achieves yields of 60–70% within 4–6 hours.
Table 1: Performance of Sulfuric Acid in DIPP Synthesis
| Catalyst Concentration (wt%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.5 | 150 | 6 | 65 |
| 2.0 | 160 | 5 | 68 |
| 2.5 | 155 | 4 | 70 |
Heterogeneous Catalysts
To address the limitations of homogeneous catalysts, materials like sulfonated graphene and ion-exchange resins have been explored. Sulfonated graphene, with its high surface area and recyclability, achieves yields exceeding 90% at 120°C within 3 hours.
Table 2: Comparison of Heterogeneous Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability (cycles) |
|---|---|---|---|---|
| Sulfonated graphene | 120 | 3 | 92 | 5 |
| Amberlyst-15 | 130 | 4 | 85 | 4 |
| Zeolite H-beta | 140 | 5 | 78 | 3 |
Enzymatic Catalysis
Recent advances employ lipases (e.g., Candida antarctica Lipase B) as biocatalysts. Although slower (24–48 hours), enzymatic methods offer selectivity and mild conditions (50–60°C), achieving 80–85% yields.
Industrial-Scale Production
Batch Reactors
Large-scale production typically uses stirred-tank reactors with continuous water removal via azeotropic distillation. A representative industrial process involves:
Continuous-Flow Systems
Microreactor technology enhances heat and mass transfer, reducing reaction time to 1–2 hours with 95% yield. These systems are energy-efficient but require high capital investment.
Purification and Quality Control
Crude DIPP is purified through:
-
Neutralization : Residual acid is neutralized with sodium carbonate.
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Distillation : Vacuum distillation (0.1–1.0 kPa) removes unreacted alcohol and water.
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Adsorption : Activated clay or charcoal eliminates colored impurities.
Table 3: Purity Standards for Industrial-Grade DIPP
| Parameter | Specification |
|---|---|
| Assay (GC) | ≥99.5% |
| Acid Value (mg KOH/g) | ≤0.1 |
| Moisture (Karl Fischer) | ≤0.05% |
| Color (APHA) | ≤50 |
Chemical Reactions Analysis
Metabolic Hydrolysis and Biotransformation
DiPeP undergoes enzymatic hydrolysis in biological systems, primarily mediated by esterases. This reaction cleaves the ester bonds, yielding monoester derivatives and alkyl alcohols as primary metabolites.
Key Metabolic Pathways:
-
Primary Hydrolysis :
This reaction dominates in mammals, with monoisopentyl phthalate detected as a major urinary metabolite .
-
Secondary Oxidation :
The alkyl chains of isopentanol undergo further oxidation to form hydroxylated or carboxylated derivatives, which are subsequently conjugated with glucuronic acid for excretion .
Table 1: Metabolites of DiPeP
Environmental Degradation Mechanisms
DiPeP degrades in soil and water through microbial action, involving hydroxylation, oxidation, and ring-opening reactions.
Microbial Degradation Pathway:
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Hydroxylation : Microbial enzymes introduce hydroxyl groups to the ester side chains.
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Ester Bond Cleavage : Formation of phthalic acid derivatives.
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Ring Opening : Protocatechuic acid intermediates undergo meta- or ortho-cleavage, yielding acetyl-CoA and succinate for entry into the tricarboxylic acid cycle .
Key Reaction Steps:
Table 2: Degradation Intermediates and Toxicity
| Intermediate | Toxicity Change vs. Parent Compound | Notes |
|---|---|---|
| 2-Carboxybenzaldehyde | +15% | Increased hydrophilicity |
| Protocatechuic acid | +8% | Bioavailable for microbial utilization |
Reactivity in Experimental Models
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THP-1 Cell Activation : DiPeP increases CD54 expression in human monocytes, indicating immunomodulatory potential via non-genomic pathways .
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Oxidative Stress : Unlike other phthalates, DiPeP does not alter superoxide dismutase (SOD) or glutathione peroxidase (GPx) activity in renal cells but elevates glutathione S-transferase (GST) at low concentrations .
Stability Under Standard Conditions
DiPeP shows no hazardous reactivity under normal storage or handling conditions. Its stability is attributed to the saturated branched alkyl chains, which resist spontaneous oxidation .
Comparative Degradation Energy Barriers
Microbial degradation of DiPeP substitutes (e.g., DEHP-10) requires lower energy than unmodified phthalates:
This suggests that structural modifications in DiPeP analogs could enhance biodegradability .
Scientific Research Applications
Industrial Applications
Diisopentyl phthalate is predominantly used as a plasticizer to enhance the flexibility and durability of PVC and other polymeric materials. The following table summarizes its key applications:
| Application | Description |
|---|---|
| Plasticizer in PVC | Enhances flexibility in products such as flooring, wall coverings, and hoses. |
| Ammunition Propellants | Used in formulations for military and commercial ammunition. |
| Personal Care Products | Previously found in cosmetics, though usage is now restricted in many regions. |
| Adhesives and Sealants | Improves the performance characteristics of adhesives used in construction. |
| Rubber Products | Added to rubber formulations to improve elasticity and processability. |
Health and Safety Concerns
Recent studies have highlighted potential health risks associated with DiPeP exposure. Research indicates that metabolites of DiPeP can be detected in urine samples of pregnant women, raising concerns about its endocrine-disrupting properties . Furthermore, DiPeP has been investigated for its skin sensitization potential and immunomodulatory effects through various in silico and in vitro methods .
Case Study: Skin Sensitization
A study evaluating the skin sensitization potential of DiPeP found no significant sensitizing effects when assessed using predictive models like QSAR TOOLBOX and ToxTree . However, the immunomodulatory effects observed in THP-1 activation assays indicate that further research is needed to fully understand the compound's biological impact.
Environmental Impact
This compound's presence in the environment has been documented, particularly concerning its occurrence in indoor environments due to its widespread use in building materials . The Swedish Chemicals Agency has noted that phthalates like DiPeP are often found in products that can contribute to indoor air pollution .
Case Study: Indoor Air Quality
A survey conducted on organic flame retardants and plasticizers found that DiPeP was prevalent in various building materials, which may affect indoor air quality and human health . This underscores the need for regulatory scrutiny and potential alternatives to reduce exposure risks.
Regulatory Status
The regulatory landscape surrounding DiPeP is evolving, particularly within the European Union where several phthalates have been classified as substances of very high concern (SVHC) due to their reproductive toxicity and endocrine-disrupting capabilities . Although DiPeP is not yet banned, its use is monitored closely under regulations such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).
Mechanism of Action
Diisopentyl phthalate exerts its effects primarily through endocrine disruption. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. In particular, this compound has been shown to alter the dopaminergic system, reduce plasma estradiol levels, and change the antioxidant system in gonads . It also affects the expression of steroidogenic proteins and receptors, leading to reduced testosterone production and other antiandrogenic effects .
Comparison with Similar Compounds
Comparison with Similar Phthalates
Physical and Chemical Properties
Table 1 summarizes key properties of DIPP and analogous phthalates:
*Note: DEHP’s unusually high biodegradation value (100.47%) may reflect experimental conditions or measurement anomalies .
Toxicity Profiles
Reproductive Toxicity
DIPP, DEHP, and dipentyl phthalate (DPP) are all classified as reproductive toxicants under EU REACH regulations .
Estrogenic Activity
In estrogenic activity assays, DIPP ranks below butyl benzyl phthalate (BBP) but above diethyl phthalate (DEP) and DMP. For example, at 10,000 ng/mL, DIPP caused significant signal reduction in estrogen receptor-based biosensors, indicating moderate estrogenic potency .
Environmental Presence and Regulatory Status
Environmental Detection
- House Dust : DIPP (DiPePh) was detected at lower levels (10 ng/g) compared to dimethyl phthalate (DMPh, 80 ng/g) in global house dust samples, suggesting varied usage patterns .
- Water Systems : DIPP’s extraction efficiency from tap water using Chromabond® HLB sorbent is comparable to DEHP but lower than dicyclohexyl phthalate (DCHP) .
Regulatory Measures
Application-Specific Behavior
Migration from Packaging
DIPP’s semi-volatile nature limits its detection in cosmetic packaging via pyrolysis-GC/MS, unlike DEP and DEHP, which are more readily extracted into liquid simulants .
Biodegradation in Soil
DIPP demonstrates 64.95% biodegradation in soil remediation processes, outperforming diisopropyl phthalate (DIPRP, 49.44%) but underperforming DIHXP (70.39%) .
Biological Activity
Diisopentyl phthalate (DiPeP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to concerns regarding potential endocrine disruption and reproductive toxicity. This article explores the biological effects of DiPeP, focusing on its mechanisms of action, toxicological data, and implications for human health.
Chemical Structure and Properties
This compound is characterized by its diester structure, with two isopentyl groups attached to a phthalate backbone. It is primarily utilized in the production of polyvinyl chloride (PVC) and other polymers, contributing to the flexibility and durability of these materials.
Endocrine Disruption
Phthalates, including DiPeP, are known endocrine disruptors. They can interfere with hormone signaling pathways, which may lead to developmental and reproductive issues. A study indicated that exposure to DiPeP during critical developmental periods in rats resulted in alterations in hormone receptor expression and behavior linked to sex hormones . This suggests that DiPeP may disrupt androgen-dependent differentiation processes.
Reproductive Toxicity
Research has shown that DiPeP exposure can adversely affect reproductive performance. In a two-generation study involving rats, significant findings included decreased fertility rates and changes in organ weights associated with liver and kidney toxicity . The lowest observed adverse effect level (LOAEL) was determined to be around 4500 ppm based on these reproductive effects.
In Vivo Studies
In vivo assessments have demonstrated that DiPeP can induce liver and kidney damage at certain exposure levels. For instance, a repeat-dose toxicity study identified a no-observed-adverse-effect level (NOAEL) of approximately 50-168 mg/kg body weight per day, with liver and kidney effects observed at higher doses .
Genotoxicity
DiPeP has been evaluated for its genotoxic potential. Studies indicate that it is not mutagenic in bacterial mutation assays and does not induce structural chromosome aberrations in mammalian cells without metabolic activation . This suggests a relatively low risk for direct DNA damage.
Case Studies
Case Study 1: Hormonal Effects in Rats
A study assessed the impact of DiPeP on hormone-dependent behaviors in Wistar rats during gestation and lactation. Results showed alterations in behaviors controlled by sex hormones due to DiPeP exposure, highlighting its potential as an anti-androgenic compound .
Case Study 2: Human Exposure
Metabolites of DiPeP have been detected in urine samples from pregnant women, indicating potential human exposure through environmental or occupational routes. This raises concerns about the implications for fetal development and subsequent health outcomes .
Summary of Findings
Q & A
Q. How should researchers address co-elution issues in chromatographic analysis of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
